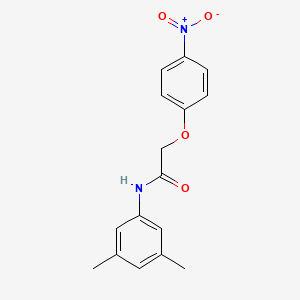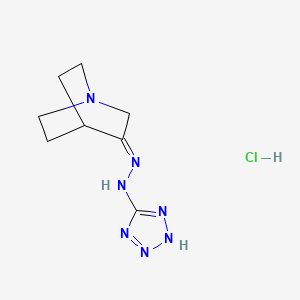
quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative of quinuclidin-3-one, which is a bicyclic heterocycle that has been widely used in the synthesis of various biologically active compounds. The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a crucial step in the development of new pharmaceuticals, as well as in the study of the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with various receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been shown to exhibit a range of biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and it has also been shown to exhibit antiviral activity against various viruses. In addition, it has been shown to exhibit anti-inflammatory activity and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride. One area of research is the development of new pharmaceuticals based on this compound, which could be used to treat a range of diseases. Another area of research is the study of the mechanisms of action of this compound, which could lead to a better understanding of various biological processes. Additionally, further studies are needed to explore the potential applications of this compound in various fields, including agriculture and environmental science.
Synthesis Methods
The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a multi-step process that involves the reaction of quinuclidin-3-one with hydrazine hydrate to form quinuclidin-3-one hydrazone. The hydrazone is then reacted with sodium azide to form the corresponding tetrazole derivative, which is then converted to the hydrochloride salt by reaction with hydrochloric acid. The synthesis of this compound has been optimized to achieve high yields and purity, and various methods have been developed to improve the efficiency of the process.
Scientific Research Applications
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-3-15-4-2-6(1)7(5-15)9-10-8-11-13-14-12-8;/h6H,1-5H2,(H2,10,11,12,13,14);1H/b9-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVQENBLFFXSN-VILQZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC3=NNN=N3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC3=NNN=N3)/C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)

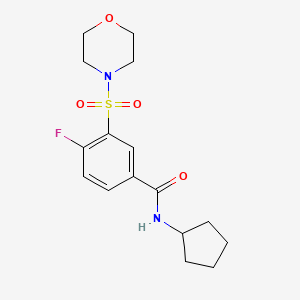
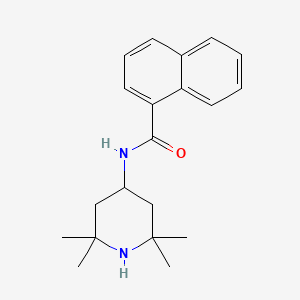

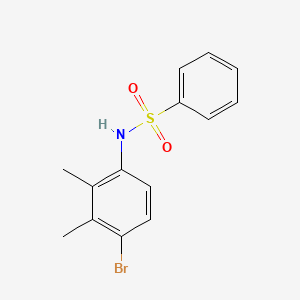
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
